molecular formula C13H21NO5 B3255531 O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate CAS No. 255897-17-7

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B3255531
CAS No.: 255897-17-7
M. Wt: 271.31 g/mol
InChI Key: DLGRTZJENYOJQN-ZDMBXUJBSA-N
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Description

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is a complex organic compound with the molecular formula C13H21NO5 . This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring with nitrogen and oxygen atoms. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core is formed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
  • This compound

Uniqueness

This compound stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific research applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3/t8-,9+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGRTZJENYOJQN-ZDMBXUJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@]1(C[C@@H]2O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113692
Record name rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255897-17-7
Record name rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255897-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 2
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 3
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O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 4
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 5
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

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